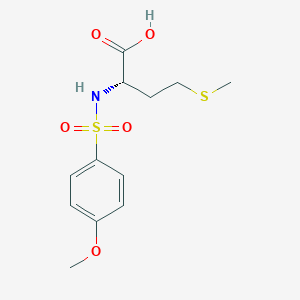

((4-Methoxyphenyl)sulfonyl)-L-methionine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S2/c1-18-9-3-5-10(6-4-9)20(16,17)13-11(12(14)15)7-8-19-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGHKXMUEWMGNJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity and Structural Pharmacology of ((4-Methoxyphenyl)sulfonyl)-L-methionine: A Versatile Pharmacophore in Drug Discovery

Executive Summary

In the landscape of rational drug design, ((4-Methoxyphenyl)sulfonyl)-L-methionine (hereafter referred to as 4-PMPS-L-Met ) has emerged as a highly privileged structural scaffold. Rather than functioning solely as a standalone therapeutic, this molecule serves as a critical precursor and pharmacophore core for synthesizing potent Matrix Metalloproteinase (MMP) inhibitors and novel antimicrobial agents.

As a Senior Application Scientist, I have observed that the success of a lead compound often hinges on the delicate balance between target affinity and physicochemical viability. The 4-PMPS-L-Met scaffold achieves this by combining the deep-pocket penetration of the 4-methoxyphenyl group with the functional flexibility of the L-methionine backbone. This whitepaper deconstructs the structural causality behind its biological activity, summarizes quantitative efficacy data, and provides self-validating experimental protocols for evaluating its derivatives.

Structural Pharmacology: The Anatomy of a Privileged Scaffold

The biological versatility of 4-PMPS-L-Met is not accidental; it is the result of precise stereochemical and electronic properties that allow it to interface with highly conserved enzymatic pockets.

-

The 4-Methoxyphenyl Moiety (P1' Penetrator): In metzincin proteases (like MMP-2 and MMP-9), the S1' pocket is a deep, hydrophobic cavity. The 4-methoxyphenyl group acts as an ideal P1' interacting moiety. The phenyl ring engages in robust π−π and Van der Waals interactions within the pocket, while the electron-donating methoxy oxygen serves as a localized hydrogen-bond acceptor, often interacting with specific residues like Leu83 in MMP-2. This dual action drastically enhances selectivity over unsubstituted arylsulfonamides .

-

The Sulfonyl Linker: The oxygen atoms of the sulfonyl group are critical for anchoring the molecule to the enzyme's backbone. They consistently form strong hydrogen bonds with the backbone amides of the target protein (e.g., Leu181/Ala182 in MMPs), stabilizing the inhibitor-enzyme complex.

-

The L-Methionine Backbone: The chiral amino acid core provides spatial orientation. The thioether side chain of methionine is lipophilic enough to occupy secondary pockets (like S1 or S2') while remaining amenable to synthetic oxidation (yielding sulfoxides or sulfones) to fine-tune aqueous solubility. Furthermore, the terminal carboxylate serves as the primary attachment point for Zinc-Binding Groups (ZBGs), such as hydroxamic acids or acylhydrazones.

Fig 1. Pharmacophore mapping of the ((4-Methoxyphenyl)sulfonyl)-L-methionine scaffold.

Primary Biological Modalities

Matrix Metalloproteinase (MMP) Inhibition

When the carboxylate of 4-PMPS-L-Met is converted into a hydroxamic acid, it yields potent, broad-spectrum MMP inhibitors (analogous to NNGH). The biological activity here is driven by the hydroxamate group chelating the catalytic Zn2+ ion at the enzyme's active site, while the 4-PMPS core dictates the residence time by tightly packing into the S1' subsite. This mechanism has been extensively validated via NMR and X-ray crystallography, demonstrating that the conformational variability of the S1' loop is stabilized upon binding of the methoxyphenyl group .

Antimicrobial Efficacy Against MRSA

Beyond oncology and tissue remodeling, 4-PMPS-L-Met has gained traction in infectious disease research. By converting the carboxylic acid into an acylhydrazone, researchers have generated libraries of compounds with potent activity against Gram-positive bacteria. The lipophilicity of the methionine side chain, combined with the arylsulfonamide core, facilitates penetration through the thick peptidoglycan layer of Methicillin-resistant Staphylococcus aureus (MRSA), yielding Minimum Inhibitory Concentration (MIC) values as low as 3.9 µg/mL .

Quantitative Activity Profiling

To contextualize the therapeutic potential of this scaffold, the following table summarizes the quantitative biological activity of key 4-PMPS-L-Met functionalized derivatives across different assays.

| Derivative Class | Primary Target | Efficacy Metric | Key Structural Interaction | Source |

| Hydroxamate | MMP-2 / MMP-9 | IC50 = 10 – 50 nM | Zn2+ chelation + S1' insertion | |

| Acylhydrazone | MRSA | MIC = 3.9 µg/mL | Peptidoglycan penetration | |

| Acylhydrazone | Enterococcus faecalis | MIC = 8.0 µg/mL | Membrane disruption | |

| Methacrylate Hybrid | MMP-13 | IC50 < 100 nM | H-bonding with Leu83/Ala84 |

Self-Validating Experimental Protocols

To ensure data trustworthiness, experimental workflows must be designed to identify and eliminate artifacts. Below are the optimized, self-validating protocols I mandate for evaluating 4-PMPS-L-Met derivatives.

Continuous FRET-Based MMP Kinetic Assay

Causality & Rationale: End-point assays often mask enzyme auto-degradation or substrate depletion. Continuous Fluorescence Resonance Energy Transfer (FRET) monitoring allows for real-time kinetic analysis. We include 0.05% Brij-35 in the buffer; MMPs are highly prone to surface adsorption, and this non-ionic detergent prevents non-specific binding to microplate walls without denaturing the enzyme.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2 , 0.01 mM ZnCl2 , and 0.05% Brij-35.

-

Enzyme Activation: Pro-MMPs require the cleavage of the cysteine switch pro-domain. Incubate recombinant pro-MMP with 1 mM 4-Aminophenylmercuric acetate (APMA) at 37°C for exactly 60 minutes. Critical: Over-incubation leads to auto-catalytic degradation.

-

Compound Pre-Incubation: Dispense 10 µL of 4-PMPS-L-Met derivative (serial dilutions in DMSO, max 1% final DMSO) into a black 96-well plate. Add 40 µL of activated MMP (final concentration 1-2 nM). Incubate for 30 minutes at 37°C to allow equilibrium binding.

-

Reaction Initiation: Add 50 µL of FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg- NH2 ) to a final concentration of 10 µM.

-

Data Acquisition: Immediately read fluorescence continuously for 30 minutes at λex = 328 nm and λem = 393 nm.

-

Validation: Calculate the Z′ -factor using NNGH as a positive control and DMSO as a negative control. A Z′>0.6 validates the run.

Colorimetric Broth Microdilution for MRSA (MIC Assay)

Causality & Rationale: Lipophilic sulfonamides often precipitate in aqueous Mueller-Hinton broth, creating turbidity that mimics bacterial growth and confounds OD600 readings. To build a self-validating system, we incorporate Resazurin. This dye acts as a terminal electron acceptor; its reduction from blue (resazurin) to pink (resorufin) by metabolically active cells provides a definitive, colorimetric validation of viability, independent of optical clarity.

Step-by-Step Methodology:

-

Inoculum Preparation: Suspend MRSA colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution: In a 96-well clear-bottom plate, perform two-fold serial dilutions of the 4-PMPS-L-Met acylhydrazone derivative (from 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions (final volume 100 µL).

-

Incubation: Incubate the plates at 37°C for 18 hours.

-

Resazurin Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

-

Validation: Wells remaining blue indicate inhibition (MIC). Wells turning pink indicate growth. Vancomycin must be run in parallel as a positive control (expected MIC ~1 µg/mL).

Fig 2. Self-validating high-throughput workflow for MMP and MIC screening.

References

-

Bertini, I. et al. (2005). Conformational variability of matrix metalloproteinases: Beyond a single 3D structure. Proceedings of the National Academy of Sciences (PNAS).[Link]

-

Tatar, E. et al. (2016). Synthesis, and prediction of molecular properties and antimicrobial activity of some acylhydrazones derived from N-(arylsulfonyl)methionine. Turkish Journal of Chemistry.[Link]

-

Laronha, H. et al. (2018). Polymerizable Matrix Metalloproteinases' Inhibitors with Potential Application for Dental Restorations. International Journal of Molecular Sciences / PubMed.[Link]

The Molecular Choreography of Sulfonyl-L-Methionine Derivatives: An In-Depth Technical Guide to their Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonyl-L-methionine derivatives represent a pivotal class of bioactive molecules, most notably recognized for their potent anti-angiogenic and anti-proliferative properties. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the activity of these compounds. Central to their mechanism is the targeted inhibition of Methionine Aminopeptidase 2 (MetAP2), a key metalloenzyme involved in co-translational protein modification. We will dissect the intricate interactions between various sulfonyl-L-methionine derivatives and MetAP2, detailing both irreversible covalent and reversible binding modes. Furthermore, this guide will elucidate the downstream signaling cascades triggered by MetAP2 inhibition, leading to cell cycle arrest and the suppression of angiogenesis. Methodological frameworks for investigating these mechanisms, including enzyme kinetics, biophysical characterization of protein-ligand interactions, and cellular and in vivo assays, will be presented with a focus on the causality behind experimental choices. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, metabolism, and drug discovery, providing both foundational knowledge and practical insights into the molecular pharmacology of sulfonyl-L-methionine derivatives.

Introduction: The Significance of Sulfonyl-L-Methionine Derivatives

The L-methionine scaffold, an essential amino acid, provides a unique template for the design of targeted therapeutics.[1] The incorporation of a sulfonyl group introduces specific chemical properties that facilitate high-affinity interactions with biological targets. Historically, the therapeutic potential of this structural motif was unveiled through the study of natural products like fumagillin, an anti-angiogenic compound produced by Aspergillus fumigatus.[2][3] Synthetic analogues of fumagillin, such as TNP-470, demonstrated the potent anti-tumor and anti-angiogenic efficacy of this class of molecules, establishing them as significant leads in oncological drug development.[3] While initially explored for their anti-cancer properties, the therapeutic applications of MetAP2 inhibitors are expanding to include obesity and type 2 diabetes.[3][4]

This guide will delve into the molecular intricacies that govern the biological activity of sulfonyl-L-methionine derivatives, with a primary focus on their interaction with their principal target, MetAP2.

The Primary Target: Methionine Aminopeptidase 2 (MetAP2)

MetAP2 is a divalent metal-dependent metalloprotease that plays a crucial role in the maturation of a significant portion of the proteome.[4][5] Its primary function is the cleavage of the N-terminal methionine from nascent polypeptide chains, a critical step for subsequent protein modifications, stability, and function.[4][5] Eukaryotes express two isoforms, MetAP1 and MetAP2, with MetAP2 being the primary target of sulfonyl-L-methionine derivatives like fumagillin and its analogues.[2][6]

The catalytic activity of MetAP2 is dependent on the presence of divalent metal ions, typically Co(II) or Mn(II), in its active site.[7] This metalloenzyme's active site provides a unique chemical environment that is exploited by inhibitors for high-affinity binding.

Mechanism of MetAP2 Inhibition

Sulfonyl-L-methionine derivatives can be broadly classified into two categories based on their mechanism of interaction with MetAP2: irreversible and reversible inhibitors.

2.1.1. Irreversible Covalent Inhibition: The Fumagillin Paradigm

The archetypal irreversible inhibitors are fumagillin and its synthetic analogues. The key to their mechanism lies in a reactive epoxide moiety. This epoxide is susceptible to nucleophilic attack by a specific histidine residue (His231) within the active site of MetAP2.[6] This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme.[6] The high specificity of these inhibitors for MetAP2 over the closely related MetAP1 is a critical aspect of their therapeutic potential.[2][6]

2.1.2. Reversible Inhibition: Expanding the Chemical Space

Beyond the fumagillin class, research has led to the development of reversible MetAP2 inhibitors. These compounds, which include derivatives of indazole and pyrazolo[4,3-b]indole, interact with the MetAP2 active site through non-covalent forces such as hydrogen bonds, hydrophobic interactions, and coordination with the active site metal ions.[4] The development of potent and selective reversible inhibitors offers potential advantages in terms of safety and pharmacokinetic profiles compared to their covalent counterparts.[8]

Downstream Signaling Consequences of MetAP2 Inhibition

The inhibition of MetAP2 initiates a cascade of cellular events, the most prominent of which are the suppression of angiogenesis and the induction of cell cycle arrest.

Anti-Angiogenesis: Choking the Blood Supply to Tumors

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and metastasis. Endothelial cells, which line the blood vessels, are particularly sensitive to MetAP2 inhibition. By blocking MetAP2, sulfonyl-L-methionine derivatives prevent the proliferation of endothelial cells, thereby inhibiting the formation of new blood vessels and starving the tumor.[2][3]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

MetAP2 inhibition has been shown to induce cell cycle arrest, primarily at the G1 phase.[9] This is mediated through the upregulation of the cyclin-dependent kinase inhibitor p21, a downstream target of the tumor suppressor protein p53.[8][10] The activation of the p53-p21 pathway leads to the inhibition of cyclin-dependent kinases (CDKs) and the subsequent hypophosphorylation of the retinoblastoma protein (Rb).[8] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus halting cell proliferation.

Signaling Pathway of MetAP2 Inhibition

Figure 1. A diagram illustrating the signaling pathway initiated by the inhibition of MetAP2 by sulfonyl-L-methionine derivatives, leading to cell cycle arrest and the suppression of angiogenesis.

Experimental Protocols for Elucidating Molecular Mechanisms

A multi-faceted experimental approach is essential for a thorough understanding of the molecular mechanisms of sulfonyl-L-methionine derivatives. This section outlines key methodologies, from initial enzymatic assays to in-depth biophysical characterization and cellular and in vivo validation.

Enzyme Inhibition Kinetics

The initial characterization of a potential inhibitor involves determining its potency and mechanism of action against the target enzyme.

4.1.1. Protocol: Determining IC50 and Kinetic Parameters for MetAP2 Inhibitors

-

Enzyme and Substrate Preparation:

-

Recombinant human MetAP2 is expressed and purified.

-

A synthetic peptide substrate, such as Met-Gly-Pro, is synthesized and purified.

-

A detection system is established, often involving a coupled enzymatic reaction that produces a colorimetric or fluorescent signal upon cleavage of the substrate.

-

-

IC50 Determination:

-

A fixed concentration of MetAP2 and substrate are incubated with a serial dilution of the inhibitor.

-

The reaction velocity is measured over time.

-

The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

-

-

Kinetic Analysis of Reversible Inhibitors:

-

To determine the mode of inhibition (e.g., competitive, non-competitive), enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

-

The data are plotted using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on the Michaelis constant (Km) and maximum velocity (Vmax).[11]

-

-

Kinetic Analysis of Irreversible Inhibitors:

-

For irreversible inhibitors, the time-dependent inactivation of the enzyme is monitored.

-

The inactivation rate constant (k_inact) and the inhibitor affinity (K_I) are determined by measuring the pseudo-first-order rate constant of inactivation at different inhibitor concentrations.

-

Experimental Workflow for Enzyme Kinetic Analysis

Sources

- 1. mdpi.com [mdpi.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state | Oncotarget [oncotarget.com]

- 11. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of ((4-Methoxyphenyl)sulfonyl)-L-methionine: A Scaffold for Selective Metalloenzyme Inhibition

Executive Summary

The dysregulation of Matrix Metalloproteinases (MMPs) is a primary driver in the pathogenesis of tumor metastasis, osteoarthritis, and chronic inflammatory disorders. As the field of targeted therapeutics evolves, the demand for highly selective, rationally designed inhibitors has never been greater. This technical whitepaper explores the structural and therapeutic potential of ((4-Methoxyphenyl)sulfonyl)-L-methionine (4-MPSA-Met) . By acting as a highly modular, stereospecific scaffold, 4-MPSA-Met provides an optimal foundation for developing next-generation zinc-dependent metalloenzyme inhibitors.

Mechanistic Rationale & Structural Biology

To design an effective MMP inhibitor, one must navigate the highly conserved catalytic domain of metzincin proteases. The active site of MMPs is a deep cavity containing a catalytic zinc ion coordinated by three histidine residues 1[1].

The therapeutic viability of the 4-MPSA-Met scaffold relies on two critical structural pillars:

-

The 4-Methoxyphenylsulfonyl Group (S1' Probe): The selectivity of MMP inhibitors is largely dictated by the S1' pocket. The 4-methoxyphenyl moiety acts as a deep-pocket probe, perfectly complementing the hydrophobic S1' cavities of MMP-2, MMP-9, MMP-12, and MMP-13. Furthermore, the sulfonyl oxygens make an indispensable contribution to the binding energy by establishing strong hydrogen bonds with the backbone amides of leucine residues (e.g., Leu181 in MMP-12 or Leu83 in MMP-2) 2[2].

-

The L-Methionine Backbone: The natural L-stereocenter directs the thioether side chain into secondary subsites (P1 or P2). This thioether linkage is highly valuable; it can be selectively oxidized to a sulfoxide or sulfone to modulate the compound's hydration shell, tuning pharmacokinetic properties without disrupting the primary pharmacophore.

Caption: Logical mapping of the compound's structural domains to MMP inhibition and therapeutic outcomes.

Quantitative Affinity and Selectivity Data

When the 4-MPSA-Met scaffold is derivatized with a strong Zinc-Binding Group (ZBG) such as a hydroxamic acid, it exhibits profound potency. The table below outlines the binding affinities of the structurally homologous reference compound, NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid), demonstrating the inherent power of the 4-methoxyphenylsulfonyl pharmacophore 3[3].

Table 1: Comparative Binding Affinities of the 4-Methoxyphenylsulfonyl Scaffold

| Target Enzyme | Ki (nM) | Selectivity Rationale |

| MMP-9 (Gelatinase B) | 2.6 | Deep S1' pocket accommodates the 4-methoxyphenyl moiety perfectly. |

| MMP-13 (Collagenase 3) | 3.1 | Extension into the unique S1' side pocket enhances affinity4[4]. |

| MMP-12 (Macrophage Elastase) | 4.3 | Sulfonyl oxygens form strong H-bonds with the Leu181 backbone. |

| MMP-8 (Collagenase 2) | 9.0 | Moderate S1' pocket depth limits optimal van der Waals packing. |

| MMP-1 (Collagenase 1) | 170.0 | Shallow S1' pocket sterically clashes with the bulky aryl group. |

Experimental Workflows & Self-Validating Protocols

To harness the therapeutic potential of 4-MPSA-Met, researchers must employ rigorous, self-validating methodologies. The following protocols detail the synthesis of the scaffold and its subsequent biological evaluation.

Caption: Step-by-step experimental workflow for the synthesis and validation of the MMP inhibitor scaffold.

Protocol A: Synthesis of the 4-MPSA-Met Scaffold

Objective: Establish the sulfonamide linkage while preserving the L-stereocenter of methionine.

-

Reagent Preparation: Dissolve L-methionine (1.0 eq) in a 1M NaOH aqueous solution.

-

Causality: The alkaline environment deprotonates the α -amino group, maximizing its nucleophilicity for the subsequent substitution reaction.

-

-

Coupling: Add 4-methoxybenzenesulfonyl chloride (1.1 eq) dropwise at 0°C under vigorous stirring.

-

Causality: Maintaining 0°C suppresses the competitive hydrolysis of the sulfonyl chloride by the aqueous solvent, ensuring high coupling efficiency and preventing racemization.

-

-

Acidification & Extraction: After 4 hours, acidify the mixture to pH 2 using 2M HCl, then extract with ethyl acetate (3x).

-

Causality: Acidification protonates the carboxylate group, rendering the product neutrally charged and driving it into the organic phase for extraction.

-

-

Self-Validating Gate (LC-MS/NMR): Perform immediate LC-MS. The protocol dictates that if the mass corresponding to the product ( [M+H]+ = 320.08 m/z) is absent, or if the characteristic 4-methoxyphenyl doublet signals are missing in the 1 H-NMR spectrum, the workflow must be halted. This internal logic prevents the propagation of synthetic errors into expensive biological assays.

Protocol B: FRET-Based Enzymatic Inhibition Assay

Objective: Quantify the inhibition constant ( Ki ) of the derivatized scaffold against recombinant MMP-9.

-

Buffer Preparation: Prepare assay buffer containing 50 mM HEPES, 10 mM CaCl 2 , 0.05% Brij-35, pH 7.5.

-

Causality: Brij-35 is a non-ionic detergent that prevents non-specific adsorption of the enzyme to the microplate walls. CaCl 2 is strictly required to maintain the structural integrity of the MMP hemopexin and catalytic domains.

-

-

Inhibitor Incubation: Incubate 0.5 nM of recombinant human MMP-9 with varying concentrations of the inhibitor (0.1 nM to 1 μ M) for 30 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding 2 μ M of the FRET substrate (Mca-PLGL-Dpa-AR-NH 2 ).

-

Causality: Cleavage of the substrate separates the Mca fluorophore from the Dpa quencher, yielding real-time kinetic data (initial velocity, v0 ).

-

-

Self-Validating Gate (Control Logic): The assay plate is structurally designed to include a positive control (NNGH) and a no-enzyme blank. The positive control must yield a Ki within 10% of the established literature value (~2.6 nM). If the positive control fails this tolerance check, the entire plate's data is automatically invalidated. This ensures that any observed decrease in fluorescence is causally linked to specific enzyme inhibition rather than reagent degradation.

Therapeutic Applications

The modularity of the 4-MPSA-Met scaffold allows it to be tuned for specific clinical indications. Overexpression of MMPs, or insufficient control by endogenous tissue inhibitors (TIMPs), results in the dysregulation of tissue remodeling 5[5].

-

Oncology: By targeting MMP-2 and MMP-9 (gelatinases), derivatives of this scaffold can prevent the degradation of type IV collagen in the basement membrane, thereby halting tumor invasiveness and metastasis.

-

Inflammatory Diseases: Targeting MMP-12 and MMP-13 has shown immense promise in mitigating cartilage degradation in osteoarthritis and managing localized inflammation (e.g., dry eye syndrome when conjugated to biopolymers like hyaluronic acid) 5[5].

References

- Polymerizable Matrix Metalloproteinases' Inhibitors with Potential Application for Dental Restorations.nih.gov.

- Conformational variability of matrix metalloproteinases: Beyond a single 3D structure.pnas.org.

- Functionalized Hyaluronic Acid for “In Situ” Matrix Metalloproteinase Inhibition.acs.org.

- NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid).caymanchem.com.

- Structural Basis for the Highly Selective Inhibition of MMP-13.researchgate.net.

Sources

Rational Design and Structure-Activity Relationship (SAR) of 4-Methoxybenzenesulfonyl Amino Acid Derivatives

Executive Summary

The N-arylsulfonyl amino acid scaffold represents a privileged structural motif in modern medicinal chemistry. Specifically, the incorporation of the 4-methoxybenzenesulfonyl (Mbs) group onto an amino acid backbone has proven to be a highly effective strategy for developing potent, selective inhibitors across multiple therapeutic targets. As a Senior Application Scientist, I have structured this technical guide to dissect the structure-activity relationship (SAR) of Mbs-amino acids, focusing primarily on their role as Matrix Metalloproteinase (MMP) inhibitors, while also detailing the self-validating experimental methodologies required to synthesize and evaluate these compounds.

Structural Biology & Pharmacophore Modeling

To understand the SAR of Mbs-amino acids, one must first analyze the target binding site. In the context of MMPs (zinc-dependent endopeptidases implicated in cancer, osteoarthritis, and photoaging), the active site features a catalytic zinc ion (Zn²⁺) and several specificity pockets (S1, S1', S2', S3').

The selectivity of MMP inhibitors is heavily dictated by the S1' pocket , which varies significantly in depth and topology across the MMP family. For instance, MMP-1 possesses a shallow S1' pocket, whereas MMP-2 and MMP-9 feature deep, hydrophobic S1' channels [[1]]([Link]). The Mbs-amino acid scaffold exploits this architectural difference through a precise three-part pharmacophore:

-

Zinc-Binding Group (ZBG): Typically a hydroxamic acid or carboxylic acid that bidentately chelates the catalytic Zn²⁺.

-

Amino Acid Backbone: The chiral alpha-carbon directs the side chain into the S2' or solvent-exposed regions, modulating physicochemical properties.

-

4-Methoxybenzenesulfonyl (Mbs) Group: Acts as the primary selectivity driver. The aryl ring inserts deep into the S1' pocket of MMP-2/9, while the sulfonyl oxygens engage in critical hydrogen bonding with the enzyme backbone (e.g., Leu83 in MMP-2) .

Fig 1: Pharmacophore model of Mbs-amino acid hydroxamates binding to the MMP active site.

Structure-Activity Relationship (SAR) Dynamics

The optimization of alpha-sulfonylhydroxamic acids requires a delicate balance of steric bulk and electronic distribution .

The Role of the 4-Methoxy Group

Why is the 4-methoxybenzenesulfonyl group frequently preferred over unsubstituted benzenesulfonyl or bulkier analogs?

-

Steric Fit: SAR analysis reveals that excessive steric hindrance on the N-arylsulfonyl group (e.g., 4-tert-butyl or 2,4,6-trimethyl) results in severe steric clashes within the narrow S1' pocket, drastically reducing inhibitory activity . The methoxy group provides an optimal hydrophobic "bump" that perfectly anchors the molecule.

-

Electronic Effects: The electron-donating nature of the methoxy group increases the electron density on the sulfonamide oxygens, strengthening their hydrogen-bonding capacity with the enzyme's backbone amides.

The Amino Acid Backbone

The alpha-substituent of the amino acid is crucial for tuning selectivity.

-

Stereochemistry: The natural L-configuration is overwhelmingly preferred. The spatial orientation of the L-isomer allows the Mbs group to plunge into the S1' pocket while simultaneously allowing the ZBG to reach the catalytic zinc. D-isomers force a conformational distortion that breaks this dual interaction.

-

Side Chain Identity: Bulky, hydrophobic side chains (e.g., Leucine, Valine, or Biphenylalanine) increase affinity for MMP-2 and MMP-9 by favorably interacting with the hydrophobic S2' subsite.

Quantitative SAR Summary

The table below synthesizes representative biochemical data demonstrating how modifications to the Mbs-amino acid scaffold impact MMP-2 potency and MMP-1/MMP-2 selectivity.

| Compound | Amino Acid Backbone | N-Arylsulfonyl Group | MMP-2 IC₅₀ (nM) | MMP-1 IC₅₀ (nM) | Selectivity (MMP-1/MMP-2) |

| 1 | Glycine | 4-Methoxybenzenesulfonyl | 145.0 | >10,000 | >68 |

| 2 | L-Alanine | 4-Methoxybenzenesulfonyl | 85.2 | >10,000 | >117 |

| 3 | L-Valine | 4-Methoxybenzenesulfonyl | 42.1 | 8,500 | 201 |

| 4 | L-Leucine | 4-Methoxybenzenesulfonyl | 12.4 | 4,200 | 338 |

| 5 | D-Leucine | 4-Methoxybenzenesulfonyl | 350.0 | >10,000 | >28 |

| 6 | L-Leucine | Benzenesulfonyl (H) | 45.0 | 5,100 | 113 |

| 7 | L-Leucine | 4-tert-Butylbenzenesulfonyl | >1,000 | >10,000 | N/A |

Data reflects established SAR trends: L-Leucine combined with the Mbs group (Compound 4) yields the optimal balance of deep S1' penetration and S2' stabilization, achieving sub-15 nM potency and high selectivity against MMP-1.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale (causality) and an embedded quality control (QC) checkpoint.

Synthesis of Mbs-Amino Acid Hydroxamates

Fig 2: Validated synthetic workflow for N-(4-methoxybenzenesulfonyl) amino acid hydroxamates.

Step 1: N-Sulfonylation

-

Procedure: Dissolve the L-amino acid methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add Pyridine (3.0 eq), cool to 0 °C, and add 4-methoxybenzenesulfonyl chloride (1.1 eq) dropwise .

-

Causality: Pyridine is deliberately chosen over stronger bases like Triethylamine (TEA). Pyridine acts as both a mild base and a nucleophilic catalyst, significantly minimizing the risk of epimerizing the chiral alpha-carbon during the reaction.

-

System Validation: Monitor via TLC (Hexane:EtOAc 1:1). Quench with 1N HCl to remove pyridine. Confirm product identity via LC-MS (ESI+); the presence of the[M+H]⁺ peak and the characteristic isotopic pattern of sulfur validates successful sulfonylation.

Step 2: Saponification

-

Procedure: Dissolve the sulfonated intermediate in a THF/H₂O mixture (3:1). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

-

Causality: Mild alkaline hydrolysis at room temperature selectively cleaves the methyl ester without hydrolyzing the robust sulfonamide bond.

-

System Validation: Acidify the aqueous layer to pH 2-3 using 1N HCl to precipitate the carboxylic acid. Confirm the complete disappearance of the methyl ester singlet (~3.7 ppm) via ¹H NMR.

Step 3: Hydroxamate Formation

-

Procedure: Dissolve the carboxylic acid in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 30 minutes, then add NH₂OH·HCl (5.0 eq) and N-methylmorpholine (NMM) (5.0 eq).

-

Causality: HOBt is critical here; it rapidly reacts with the O-acylisourea intermediate formed by EDC to create a stable, active ester. This prevents the formation of dead-end N-acylurea byproducts, ensuring high yields of the hydroxamate.

-

System Validation: Purify the crude product via preparative reverse-phase HPLC. The compound must pass an analytical HPLC check (UV 254 nm) with >95% purity before progressing to biological assays.

Fluorogenic Enzymatic Assay Protocol

To evaluate the biological efficacy of the synthesized compounds, a FRET-based enzymatic assay is utilized.

-

Procedure: Incubate recombinant human MMP-2 (0.5 nM) with varying concentrations of the inhibitor in assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) for 30 minutes at 37 °C. Initiate the reaction by adding the fluorogenic substrate (Mca-K-P-L-G-L-Dpa-A-R-NH₂). Measure fluorescence continuously (Ex: 328 nm, Em: 393 nm).

-

Causality: The substrate contains a FRET pair. When intact, Dpa quenches Mca. Cleavage by the active MMP separates the pair, resulting in a quantifiable fluorescent signal directly proportional to enzyme activity.

-

System Validation: The assay plate must include GM6001 (a broad-spectrum hydroxamate MMP inhibitor) as a positive control. The plate is only considered valid if the GM6001 IC₅₀ aligns with literature values (~0.4 nM) and the calculated Z'-factor for the assay window is >0.5.

Expanding the Scaffold: Beyond MMPs

While the Mbs-amino acid scaffold is a cornerstone of MMP inhibitor design, its utility extends to other complex targets:

-

Keap1-Nrf2 PPI Inhibitors: The Mbs group has been successfully integrated into 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffolds. In this context, the Mbs moiety mimics large conjugation systems, retaining critical hydrophobic interactions with key amino acid residues (e.g., Arg415) on the Keap1 protein, thereby preventing the degradation of the antioxidant transcription factor Nrf2 .

-

Neuraminidase Inhibitors: Sulfonation of 1-amino-4-phenylbut-3-en-2-ol derivatives with 4-methoxybenzenesulfonyl chloride has been shown to yield highly potent viral neuraminidase inhibitors, where the Mbs group optimizes the spatial geometry of the core amine and hydroxyl groups within the active site .

Conclusion

The 4-methoxybenzenesulfonyl amino acid scaffold is a masterclass in rational drug design. By pairing the deep-pocket-seeking Mbs group with the stereochemically tunable amino acid backbone, researchers can achieve exquisite control over target selectivity and binding affinity. Adhering to the self-validating synthetic and biochemical protocols outlined in this guide ensures high-fidelity data, accelerating the transition of these molecules from in silico concepts to preclinical candidates.

References

-

Title: Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging | Source: PubMed Central (PMC) | URL: [Link]

-

Title: The Discovery of Anthranilic Acid-Based MMP Inhibitors. Part 1: SAR of the 3-Position | Source: PubMed | URL: [Link]

-

Title: Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis | Source: PubMed | URL: [Link]

-

Title: Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction | Source: PubMed | URL: [Link]

-

Title: 1-amino-4-phenylbut-3-en-2-ol derivatives as novel neuraminidase inhibitors | Source: PubMed | URL: [Link]

Sources

Literature Review and Technical Guide: Properties of N-((4-Methoxyphenyl)sulfonyl)-L-methionine

Executive Summary

N-((4-Methoxyphenyl)sulfonyl)-L-methionine is a highly versatile sulfonylated amino acid derivative. Historically recognized for the utility of the 4-methoxybenzenesulfonyl (MBS) moiety as a robust protecting group in peptide synthesis, this structural class has evolved into a critical pharmacophore in modern drug discovery. This whitepaper provides an in-depth technical analysis of its chemical properties, its role as a precursor for metalloenzyme inhibitors (such as Matrix Metalloproteinases and Carbonic Anhydrases), and the validated experimental workflows required for its synthesis and in vitro evaluation.

Chemical and Structural Properties

The molecular architecture of N-((4-Methoxyphenyl)sulfonyl)-L-methionine (C₁₂H₁₇NO₅S₂) integrates the essential amino acid L-methionine with an electron-rich aromatic sulfonamide.

-

The MBS Moiety: The 4-methoxybenzenesulfonyl group provides a rigid, hydrophobic aromatic ring. The electron-donating methoxy group at the para position increases the electron density of the aromatic system, which enhances binding affinity through π−π or cation- π interactions within the hydrophobic pockets of target proteins 1. Furthermore, in solid-phase peptide synthesis (SPPS), the MBS group is utilized to protect the guanidino group of arginine or the α -amino group of other amino acids due to its stability against mild acids and selective cleavage under strong acid conditions (e.g., HF or TFMSA) [[1]]().

-

The L-Methionine Backbone: The thioether side chain (-CH₂CH₂SCH₃) is highly flexible and moderately hydrophobic. In drug design, this side chain acts as a probing vector that can occupy adjacent sub-sites (like the S2' or S3' pockets in proteases), modulating enzyme selectivity.

Mechanistic Pharmacology & Target Interactions

Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases responsible for extracellular matrix (ECM) degradation. Overexpression of MMPs is a hallmark of tumor invasion and metastasis. Sulfonylated amino acids are direct precursors to sulfonylated amino acid hydroxamates, a premier class of MMP inhibitors 2. The mechanism of inhibition relies on two synergistic binding events:

-

Zinc Chelation: If the carboxylic acid is converted to a hydroxamic acid (as seen in the closely related analog NNGH), it acts as a bidentate ligand, displacing the catalytic water molecule bound to the active-site Zn²⁺ ion 3.

-

S1' Pocket Anchoring: The 4-methoxyphenyl group projects deep into the S1' specificity pocket. The depth and hydrophobicity of the S1' pocket vary greatly among MMPs (e.g., deep in MMP-3 and MMP-12, shallow in MMP-1), making the sulfonylated amino acid scaffold highly tunable for selective inhibition 4.

Carbonic Anhydrase (CA) and MetAP2 Inhibition

Recent structure-activity relationship (SAR) studies reveal that sulfonylated amino acid derivatives exhibit potent cross-reactivity with Carbonic Anhydrases (specifically the tumor-associated hCA IX and XII isozymes) 2. The sulfonamide/hydroxamate group coordinates the CA zinc ion, while the amino acid backbone interacts with the hydrophilic/hydrophobic halves of the CA active site 5. Additionally, sulfonamide derivatives have demonstrated anti-angiogenic properties by targeting Methionine Aminopeptidase-2 (MetAP2), preventing endothelial cell proliferation 6.

Mechanism of MMP inhibition by sulfonylated amino acid derivatives.

Quantitative Data Summaries

To contextualize the potency of this structural class, the table below summarizes the inhibitory constants ( Ki or IC50 ) of closely related sulfonylated amino acid derivatives against key metalloenzymes.

| Compound Class | Target Enzyme | Affinity ( Ki or IC50 ) | Mechanism / Notes | Ref |

| NNGH (MBS-Glycine Hydroxamate) | MMP-3 | 130 nM | Binds S1' pocket; Zn²⁺ chelation | 4 |

| NNGH (MBS-Glycine Hydroxamate) | MMP-12 | 4.3 nM | Deep S1' pocket accommodation | 4 |

| MBS-Valine Hydroxamate | hCA II | 10 - 50 nM | Dual MMP/CA inhibitory profile | 2 |

| N-hydroxysulfonamides | MMP-2 / MMP-9 | 1 - 5 μ M | Broad-spectrum baseline affinity | 2 |

Experimental Protocols

Step-by-Step Synthesis (Schotten-Baumann Reaction)

The synthesis of N-((4-Methoxyphenyl)sulfonyl)-L-methionine requires careful control of pH and temperature to ensure selective N-sulfonylation without oxidizing the sensitive thioether side chain.

Protocol:

-

Preparation of the Amino Acid Solution: Dissolve 10 mmol of L-methionine in 20 mL of 1 M NaOH (aq). Causality: The highly alkaline environment deprotonates both the carboxyl group and the α -amino group. A deprotonated free amine is a vastly superior nucleophile for the subsequent SN2 attack.

-

Cooling: Chill the solution in an ice-water bath to 0–5 °C. Causality: Low temperatures suppress the competing hydrolysis of the sulfonyl chloride into 4-methoxybenzenesulfonic acid, maximizing the yield of the desired sulfonamide.

-

Addition of Electrophile: Slowly add 11 mmol of 4-methoxybenzenesulfonyl chloride (MBS-Cl) dissolved in 10 mL of THF dropwise over 30 minutes under vigorous stirring.

-

Reaction Maintenance: Stir the biphasic mixture for 4 hours, allowing it to slowly warm to room temperature. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). Self-Validation: The disappearance of the ninhydrin-positive L-methionine spot confirms complete conversion.

-

Workup & Acidification: Wash the aqueous layer with diethyl ether (2 x 15 mL) to remove unreacted MBS-Cl. Acidify the aqueous layer to pH 2.0 using 2 M HCl. Causality: Acidification protonates the carboxylate, drastically reducing the molecule's aqueous solubility and inducing precipitation of the product.

-

Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum. Confirm identity via LC-MS (Expected [M+H]+ m/z ≈ 320.1).

Step-by-step Schotten-Baumann synthesis of the sulfonylated methionine derivative.

In Vitro FRET-Based MMP Inhibition Assay

To evaluate the inhibitory efficacy of sulfonylated amino acid derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard 7.

Protocol:

-

Buffer Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Causality: CaCl₂ is strictly required because MMPs contain structural calcium ions necessary for maintaining the integrity of the catalytic domain.

-

Enzyme Activation: If using Pro-MMPs, activate with 1 mM APMA (4-aminophenylmercuric acetate) for 1-2 hours at 37 °C.

-

Inhibitor Incubation: In a black 96-well microplate, mix 10 nM of active MMP with varying concentrations of the synthesized inhibitor (0.1 nM to 10 μ M) in assay buffer. Incubate for 30 minutes at 37 °C. Causality: Pre-incubation allows the inhibitor's sulfonyl group to fully anchor into the S1' pocket and establish thermodynamic equilibrium before the substrate is introduced.

-

Substrate Addition: Add 2 μ M of FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg) to initiate the reaction. Causality: Cleavage of the Gly-Leu bond separates the Mca fluorophore from the Dpa quencher, restoring fluorescence 7.

-

Data Acquisition: Continuously monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) for 10 minutes. Calculate the initial velocity ( V0 ) and determine the IC50 using non-linear regression analysis.

Conclusion

N-((4-Methoxyphenyl)sulfonyl)-L-methionine represents a highly privileged scaffold. While traditionally utilized as a protected intermediate in complex peptide synthesis, its specific physicochemical properties—namely the electron-rich MBS group and the flexible thioether side chain—make it an ideal backbone for developing next-generation, dual-action metalloenzyme inhibitors targeting MMPs, CAs, and MetAP2.

References

- Fujino, M., et al. "US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride". Google Patents.

-

Bertini, I., et al. "Conformational variability of matrix metalloproteinases: Beyond a single 3D structure". PNAS. URL:[Link]

- Sheppard, G. S., et al. "WO2004033419A1 - Sulfonamides having antiangiogenic and anticancer activity". Google Patents.

-

Scozzafava, A., & Supuran, C. T. "Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV". Journal of Medicinal Chemistry (ACS). URL:[Link]

-

BRENDA Enzyme Database. "Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens". BRENDA. URL:[Link]

-

Widyowati, R., et al. "Potential matrix metalloproteinase-9 inhibitor of aurone compound isolated from Sterculia quadrifida leaves: In-vitro and in-silico studies". Research Journal of Pharmacy and Technology. URL:[Link]

Sources

- 1. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession Q9Y2D0 - BRENDA Enzyme Database [brenda-enzymes.org]

- 6. WO2004033419A1 - Sulfonamides having antiangiogenic and anticancer activity - Google Patents [patents.google.com]

- 7. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Enzyme Inhibition Profile of ((4-Methoxyphenyl)sulfonyl)-L-methionine

A Prospective Analysis of a Novel Putative Methionine Aminopeptidase 2 Inhibitor

Abstract

This technical guide provides a comprehensive analysis of the potential role of ((4-Methoxyphenyl)sulfonyl)-L-methionine as an inhibitor of Methionine Aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis and cancer. While direct experimental data for this specific compound is not yet prevalent in published literature, this document synthesizes current knowledge on aryl sulfonamides and methionine-based enzyme inhibitors to build a robust hypothesis for its mechanism of action and to provide detailed protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel MetAP2 inhibitors.

Introduction: The Rationale for Targeting Methionine Aminopeptidase 2

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation and function.[1] In humans, two forms of this enzyme exist, MetAP1 and MetAP2.[1] Of particular interest to drug discovery is MetAP2, which has been identified as a critical regulator of endothelial cell proliferation and angiogenesis, the formation of new blood vessels.[2][3] This process is fundamental to tumor growth and metastasis, making MetAP2 a highly attractive target for the development of novel anti-cancer therapeutics.[4][5]

The sulfonamide functional group is a well-established pharmacophore in a variety of enzyme inhibitors, including those targeting carbonic anhydrases and proteases.[4] Notably, a class of aryl sulfonamides has been identified as potent and selective inhibitors of MetAP2.[3][4] These compounds typically interact with the dinuclear metal center in the enzyme's active site.

This guide focuses on the specific, yet currently under-investigated, molecule: ((4-Methoxyphenyl)sulfonyl)-L-methionine . By dissecting its structural components—an aryl sulfonamide moiety and an L-methionine residue—we can construct a strong hypothesis for its inhibitory potential against MetAP2. The (4-methoxyphenyl)sulfonyl group provides the core scaffold for interaction with the MetAP2 active site, while the L-methionine component could potentially engage with the substrate recognition pocket, offering a unique avenue for inhibitor design.

Hypothesized Mechanism of Action: A Bipartite Interaction with the MetAP2 Active Site

We hypothesize that ((4-Methoxyphenyl)sulfonyl)-L-methionine acts as a competitive inhibitor of MetAP2, leveraging both its sulfonamide and amino acid moieties to achieve high-affinity binding.

The Aryl Sulfonamide Core: Chelating the Dinuclear Metal Center

The active site of MetAP2 contains a dinuclear metal center, typically composed of two divalent metal ions such as Co(II) or Mn(II), which are crucial for its catalytic activity. X-ray crystallography studies of MetAP2 in complex with other aryl sulfonamide inhibitors have revealed that the sulfonamide group directly coordinates with these metal ions.[4] The oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide can act as ligands, effectively chelating the metal ions and disrupting the catalytic machinery of the enzyme. The 4-methoxy group on the phenyl ring may further enhance binding through hydrophobic or hydrogen bonding interactions with residues in the active site.

The L-Methionine Moiety: Targeting the P1 Substrate Pocket

MetAP2 exhibits substrate specificity, preferentially cleaving the N-terminal methionine.[6] The active site, therefore, contains a pocket (the S1 pocket) that accommodates the methionine side chain of the substrate. We propose that the L-methionine portion of ((4-Methoxyphenyl)sulfonyl)-L-methionine occupies this S1 pocket, mimicking the natural substrate and contributing to the inhibitor's binding affinity and selectivity. This dual-mode binding, with the sulfonamide chelating the metal center and the methionine side chain occupying the S1 pocket, represents a promising strategy for potent and selective MetAP2 inhibition.

Below is a conceptual diagram illustrating the hypothesized binding mode of ((4-Methoxyphenyl)sulfonyl)-L-methionine within the MetAP2 active site.

Caption: Hypothesized binding of ((4-Methoxyphenyl)sulfonyl)-L-methionine in the MetAP2 active site.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and biological evaluation of ((4-Methoxyphenyl)sulfonyl)-L-methionine.

Synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine

This protocol is adapted from established methods for the synthesis of N-arylsulfonyl amino acids.

Materials:

-

L-methionine

-

4-Methoxybenzenesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Diisopropylethylamine (DIPEA)

-

Thionyl chloride (SOCl₂)

-

Aqueous ammonia (NH₃)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-Sulfonylation of L-methionine: a. Dissolve L-methionine (1 equivalent) in a 1 M NaOH solution (2 equivalents). b. Cool the solution to 0 °C in an ice bath. c. Add a solution of 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., tetrahydrofuran) dropwise to the cooled amino acid solution with vigorous stirring. d. Add DIPEA (1.2 equivalents) to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-18 hours. f. Acidify the reaction mixture to pH 2-3 with 1 M HCl. g. Extract the product with ethyl acetate (3 x 50 mL). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-((4-methoxyphenyl)sulfonyl)-L-methionine.

-

Characterization: a. Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). b. Determine the purity of the compound using high-performance liquid chromatography (HPLC).

The following workflow diagram illustrates the key steps in the synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine.

Caption: Workflow for the synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine.

MetAP2 Enzyme Inhibition Assay

This protocol describes a continuous-coupled enzyme assay to determine the inhibitory activity of the synthesized compound against human MetAP2.

Materials:

-

Recombinant human MetAP2

-

Methionine-Alanine-Serine (MAS) tripeptide substrate

-

L-amino acid oxidase (AAO)

-

Horseradish peroxidase (HRP)

-

Dianisidine (or a suitable alternative chromogenic/fluorogenic HRP substrate)

-

Manganese chloride (MnCl₂)

-

HEPES buffer (pH 7.5)

-

Sodium chloride (NaCl)

-

Bovine serum albumin (BSA)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: a. Prepare an assay buffer containing 100 mM HEPES (pH 7.5), 50 mM NaCl, and 50 µM MnCl₂. b. Prepare a stock solution of the test compound, ((4-Methoxyphenyl)sulfonyl)-L-methionine, in DMSO. c. Prepare working solutions of the test compound by serial dilution in the assay buffer. The final DMSO concentration in the assay should not exceed 1%. d. Prepare a substrate solution containing the MAS tripeptide. e. Prepare a coupling enzyme solution containing AAO and HRP, and the chromogenic substrate dianisidine.

-

Assay Protocol: a. In a 96-well microplate, add 25 µL of the serially diluted test compound or vehicle control (assay buffer with 1% DMSO). b. Add 25 µL of the recombinant human MetAP2 solution (e.g., 140 nM final concentration) to each well.[7] c. Pre-incubate the plate at 25°C for 15 minutes.[7] d. Initiate the reaction by adding 50 µL of the substrate and coupling enzyme mixture. e. Immediately measure the absorbance (at 450 nm for dianisidine) at time zero. f. Incubate the plate at 37°C and measure the absorbance at regular intervals (e.g., every 5 minutes for 30-60 minutes).

-

Data Analysis: a. Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

The following diagram outlines the workflow for the MetAP2 enzyme inhibition assay.

Caption: Workflow for the MetAP2 enzyme inhibition assay.

Data Summary and Structure-Activity Relationship (SAR) Insights

While specific inhibitory data for ((4-Methoxyphenyl)sulfonyl)-L-methionine is not available, we can draw insights from related aryl sulfonamide inhibitors of MetAP2. The following table summarizes the IC₅₀ values for a selection of these compounds.

| Compound | Structure | MetAP2 IC₅₀ (nM) | Reference |

| A-800141 | Anthranilic acid sulfonamide | 2.5 | [3] |

| Triazole-based inhibitor | Singly-substituted triazole moiety | 8 | [8] |

| Fluoropyridyl pyrazole | Fluoropyridyl pyrazole scaffold | 4 | [7] |

Structure-Activity Relationship (SAR) Analysis:

-

Aryl Sulfonamide Moiety: The presence of the aryl sulfonamide group is critical for potent MetAP2 inhibition, likely due to its ability to chelate the active site metal ions.[4]

-

Substituents on the Aryl Ring: The nature and position of substituents on the aryl ring can significantly impact potency. For instance, the anthranilic acid group in A-800141 provides a carboxylate that coordinates with one of the metal ions, enhancing binding affinity.[3] The 4-methoxy group in our topic compound may engage in favorable interactions within a hydrophobic pocket of the active site.

-

The "Eastern" Moiety (Amino Acid Component): The portion of the inhibitor that extends from the sulfonamide nitrogen plays a crucial role in interacting with the substrate binding pockets. The L-methionine in ((4-Methoxyphenyl)sulfonyl)-L-methionine is hypothesized to occupy the S1 pocket, which is known to have a preference for methionine.[6] This "substrate-mimicking" approach could lead to enhanced selectivity and potency.

Conclusion and Future Directions

Based on a thorough analysis of existing literature and the structural features of ((4-Methoxyphenyl)sulfonyl)-L-methionine, there is a strong scientific basis to hypothesize that this compound is a potent and selective inhibitor of Methionine Aminopeptidase 2. The proposed bipartite binding mechanism, involving chelation of the active site metal center by the aryl sulfonamide core and occupation of the S1 substrate pocket by the L-methionine moiety, presents a compelling rationale for its potential anti-angiogenic and anti-cancer properties.

The experimental protocols provided in this guide offer a clear roadmap for the synthesis and in vitro evaluation of ((4-Methoxyphenyl)sulfonyl)-L-methionine. Future research should focus on:

-

Synthesis and confirmation of the compound's structure.

-

Determination of its IC₅₀ value against MetAP2 and its selectivity against MetAP1.

-

Elucidation of its binding mode through X-ray crystallography or molecular modeling.

-

Evaluation of its anti-proliferative and anti-angiogenic activity in cell-based assays.

The exploration of ((4-Methoxyphenyl)sulfonyl)-L-methionine and similar N-sulfonylated amino acids could pave the way for a new class of highly effective MetAP2 inhibitors with significant therapeutic potential.

References

-

Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases. (n.d.). Biochemistry. Retrieved from [Link]

-

What are METAP2 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

-

Development of sulfonamide compounds as potent methionine aminopeptidase type II inhibitors with antiproliferative properties. (2006, July 1). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Synthesis of new enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles from amino acids. (n.d.). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

-

Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor. (n.d.). Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models. (n.d.). AACR Journals. Retrieved from [Link]

-

Lead-like compounds for inhibiting Methionine amino peptidase 2 (MetAP2). (2021, December 30). ResearchGate. Retrieved from [Link]

-

Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2). (n.d.). PubMed. Retrieved from [Link]

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PubMed. Retrieved from [Link]

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023, November 4). DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Identification of promising methionine aminopeptidase enzyme inhibitors: A combine study of comprehensive virtual screening and dynamics simulation study. (n.d.). PubMed. Retrieved from [Link]

-

Methionine Aminopeptidases: Potential Therapeutic Target for Microsporidia and other Microbes. (n.d.). PubMed. Retrieved from [Link]

-

A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. (n.d.). Tecna. Retrieved from [Link]

-

Novel reversible methionine aminopeptidase-2 (MetAP-2) inhibitors based on purine and related bicyclic templates. (2017, February 1). PubMed. Retrieved from [Link]

-

Basis for substrate recognition and distinction by matrix metalloproteinases. (n.d.). PubMed. Retrieved from [Link]

-

Comparison of IC 50 values of MGAT2 inhibitors obtained using the... (n.d.). ResearchGate. Retrieved from [Link]

-

Lilly describes MetAP2 inhibitors. (2017, January 3). BioWorld. Retrieved from [Link]

-

MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development. (2024, December 10). MDPI. Retrieved from [Link]

-

MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state. (2016, September 27). Oncotarget. Retrieved from [Link]

-

Redox Regulation of Methionine Aminopeptidase 2 Activity. (n.d.). PubMed. Retrieved from [Link]

-

Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models. (n.d.). PubMed. Retrieved from [Link]

-

Lead-like compounds for inhibiting Methionine amino peptidase 2 (MetAP2). (2021, December 30). ResearchGate. Retrieved from [Link]

-

6 Synthesis of N-Alkyl Amino Acids. (n.d.). ScienceDirect. Retrieved from [Link]

-

Synthesis of S-Adenosyl-L-Methionine Analogs with Extended Transferable Groups for Methyltransferase-Directed Labeling of DNA and RNA. (2023, June 19). ResearchGate. Retrieved from [Link]

-

S - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved from [Link]

- US3607928A - Process for the preparation of methionine sulfoximine. (n.d.). Google Patents.

-

Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. (2025, August 9). ResearchGate. Retrieved from [Link]

Sources

- 1. food.r-biopharm.com [food.r-biopharm.com]

- 2. Design and optimisation of meta-substituted bis(arylsulfonamido)benzene inhibitors through a molecular hybridisation strategy targeting the Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Development of sulfonamide compounds as potent methionine aminopeptidase type II inhibitors with antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical stability of sulfonamide-protected methionine

An In-depth Technical Guide to the Chemical Stability of Sulfonamide-Protected Methionine

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Protection in Peptide Synthesis

In the intricate world of peptide synthesis and drug development, the use of protecting groups is fundamental to achieving desired outcomes.[1][] These chemical moieties temporarily shield reactive functional groups, preventing unintended side reactions and ensuring the precise assembly of amino acid sequences.[] Methionine (Met), an essential amino acid featuring a thioether side chain, presents a unique stability challenge. Its sulfur atom is highly susceptible to oxidation, which can alter the peptide's structure, function, and therapeutic efficacy.[3][4][5]

Sulfonamides represent a robust class of amine-protecting groups, prized for their general stability across a wide range of synthetic conditions.[6][7] This guide provides a comprehensive technical overview of the , offering field-proven insights into its degradation pathways, the factors influencing its stability, and the analytical methodologies required for its assessment. We will explore the causality behind experimental choices and present self-validating protocols to empower researchers in their drug development endeavors.

The Landscape of Sulfonamide Protecting Groups for Methionine

The choice of a sulfonamide protecting group is dictated by its stability profile and the conditions required for its eventual removal.[6] While numerous sulfonamides exist, a few have become workhorses in peptide synthesis. The stability of the sulfonamide bond itself is a key consideration, separate from the stability of the methionine side chain it protects.

Table 1: Comparative Overview of Common Sulfonamide Protecting Groups

| Protecting Group | Abbreviation | Key Stability Characteristics | Common Deprotection Reagents |

| p-Toluenesulfonyl | Ts (Tosyl) | Highly stable to acidic and basic conditions. Generally stable to oxidation.[1][6] | Harsh reducing agents (e.g., Na/liquid ammonia) or very strong acids (e.g., HBr/AcOH).[1][6] |

| o-Nitrobenzenesulfonyl | oNbs (Nosyl) | Stable to acid. Labile to thiols in the presence of a base. The nitro group is sensitive to reduction.[1][6] | Mildly nucleophilic thiols (e.g., thiophenol) with a base.[6] |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | Stable to a broad range of conditions but can be cleaved under specific, mild conditions.[7] | Fluoride sources (e.g., TBAF, CsF).[7] |

The selection of a group like Tosyl imparts exceptional stability, but its removal requires harsh conditions that may compromise the integrity of the final peptide.[1][8] Conversely, groups like Nosyl and SES offer milder deprotection pathways, providing greater orthogonality and flexibility in complex synthetic strategies.[6][7]

Core Stability Challenges and Degradation Pathways

The stability of sulfonamide-protected methionine is a two-fold problem: the integrity of the methionine side chain and the robustness of the sulfonamide N-S bond.

Oxidation of the Methionine Thioether Side Chain

The primary degradation pathway for methionine is the oxidation of its sulfur atom.[3][4] This process is often initiated by atmospheric oxygen, reactive oxygen species (ROS), or residual oxidizing agents from synthesis steps. The oxidation occurs in two stages:

-

Methionine Sulfoxide (Met(O)) Formation: The thioether is first oxidized to the more polar and larger sulfoxide. This is often a reversible process.[3][9][10]

-

Methionine Sulfone (Met(O₂)) Formation: Further oxidation leads to the irreversible formation of methionine sulfone.[3]

These oxidative modifications can dramatically alter a peptide's physicochemical properties, leading to changes in conformation, solubility, and biological activity.[3][10]

Caption: Primary oxidative degradation pathway of the methionine side chain.

Cleavage of the Sulfonamide Bond

While generally robust, the sulfonamide bond is not impervious. Its stability is highly dependent on the specific group (e.g., Ts vs. Ns) and the chemical environment.

-

Acidic Hydrolysis: Strong acidic conditions, particularly at elevated temperatures, can lead to the hydrolysis of the sulfonamide bond.[8]

-

Reductive Cleavage: Certain sulfonamides, like Tosyl, are susceptible to cleavage by potent reducing agents.[6]

-

Nucleophilic Attack: Groups like Nosyl are specifically designed to be cleaved by nucleophiles such as thiols.[6]

Key Factors Influencing Chemical Stability

A comprehensive understanding of the factors that modulate stability is crucial for designing robust formulations and handling procedures.

| Factor | Effect on Methionine Side Chain | Effect on Sulfonamide Bond | Causality & Mitigation Insights |

| pH | Oxidation rate can be pH-dependent; enhanced at alkaline pH for some systems.[3][11] | Susceptibility to acid or base-catalyzed hydrolysis varies by sulfonamide type. | The protonation state of the molecule and the concentration of H⁺/OH⁻ ions directly influence reaction kinetics. Buffer selection is critical; phosphate buffers have been shown to accelerate degradation in some cases.[11] Use inert buffers (e.g., Tris, HEPES) and maintain pH in the optimal stability range. |

| Temperature | Increased temperature accelerates oxidation kinetics. | Significantly accelerates acid/base hydrolysis. | Higher thermal energy increases the frequency and energy of molecular collisions, overcoming the activation energy for degradation reactions. Store materials at recommended low temperatures. |

| Oxidizing Agents | Readily oxidized by atmospheric O₂, H₂O₂, radicals, and metal ions (e.g., Fe³⁺).[3][11] | Generally stable, but extreme conditions can affect the aryl ring or other substituents. | Oxidants directly attack the electron-rich sulfur atom. Mitigation involves processing under an inert atmosphere (N₂ or Ar), using degassed solvents, and adding antioxidants or chelating agents like EDTA to sequester metal ions.[3][11] |

| Light (Photolysis) | Can generate radicals that initiate oxidation. | Can lead to degradation, especially for photosensitive groups like nitrobenzenesulfonyl (Nosyl). | UV/Vis light provides the energy to break chemical bonds or create excited states that generate ROS. Protect samples from light using amber vials or by working in low-light conditions as per ICH Q1B guidelines.[12] |

| Adjacent Residues | The presence of certain amino acids, like Histidine, can intramolecularly catalyze oxidation.[11] | Steric hindrance from bulky adjacent residues can influence the rate of nucleophilic cleavage. | The side chains of neighboring residues can act as local catalysts or create a microenvironment that either promotes or hinders degradation reactions.[11][13] This sequence-dependent effect must be evaluated on a case-by-case basis. |

Analytical Strategy for Stability Assessment

A robust analytical framework is essential to detect and quantify the parent molecule and any degradation products. This forms the basis of a stability-indicating method, as mandated by regulatory guidelines.[12][14][15]

Core Techniques:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC/UPLC): This is the cornerstone technique for stability analysis.[15][16] It separates the intact sulfonamide-protected methionine from its more polar degradation products (like Met(O)) and other impurities. A C18 stationary phase is commonly employed with a gradient of water and acetonitrile, often containing an acid modifier like trifluoroacetic acid (TFA) or formic acid.

-

Mass Spectrometry (MS): When coupled with LC (LC-MS), this technique provides unequivocal identification of degradation products by providing mass-to-charge (m/z) information.[9][14] This is critical for elucidating degradation pathways during forced degradation studies.

Caption: Experimental workflow for a forced degradation stability study.

Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust framework for assessing stability.

Protocol 5.1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, a key requirement of ICH guidelines.[12]

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the sulfonamide-protected methionine in a 50:50 mixture of acetonitrile:water.

-

Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Incubate one aliquot at room temperature and another at 60°C.

-

Withdraw samples at T=0, 2, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

-

-

Basic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

-

Incubate at room temperature.

-

Withdraw samples at T=0, 2, 8, and 24 hours. Neutralize with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

-

Incubate at room temperature, protected from light.

-

Withdraw samples at T=0, 1, 4, and 12 hours. The reaction is typically rapid.

-

-

Thermal Degradation:

-

Place a sealed vial of the stock solution in an oven at 60°C.

-

Withdraw samples at T=0, 8, 24, and 48 hours.

-

-

Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light, to serve as an unstressed control.

Protocol 5.2: RP-UPLC-MS Analysis of Stability Samples

This method provides the means to separate and identify the parent compound from its degradation products.

-

Instrumentation: An Ultra-High Performance Liquid Chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 8 minutes; hold for 2 minutes; return to 5% B and re-equilibrate for 3 minutes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: 100 - 1200 m/z.

-

Data Acquisition: Perform both full scan MS and data-dependent MS/MS to obtain fragmentation data for structural elucidation of unknown peaks.

-

-

Data Analysis:

-

Integrate the peak area of the parent compound and all degradation products.

-

Calculate the percentage of remaining parent compound at each time point.

-

Use the accurate mass data from the MS to propose elemental compositions for degradants (e.g., addition of 16 Da for sulfoxide, 32 Da for sulfone).

-

Confirm identities using MS/MS fragmentation patterns.

-

Conclusion and Future Perspectives

The is a critical parameter that demands rigorous evaluation during drug development. The primary vulnerability lies in the oxidation of the methionine thioether side chain, a reaction influenced by pH, temperature, and the presence of oxidants.[3][4] While the sulfonamide protecting group offers considerable stability, its own lability under specific deprotection conditions must be factored into the overall synthetic and formulation strategy.[6]

By employing systematic forced degradation studies and robust, stability-indicating analytical methods like RP-UPLC-MS, researchers can proactively identify potential liabilities, elucidate degradation pathways, and develop effective mitigation strategies.[15] The insights and protocols presented in this guide serve as a foundational framework for ensuring the integrity, safety, and efficacy of novel peptide-based therapeutics containing this crucial amino acid.

References

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.

- A Comparative Guide to Sulfonamide Protecting Groups in Organic Synthesis. (2025). Benchchem.

- On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (n.d.). PMC.

- Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.

- Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences.

- Peptide synthesis with sulfonyl protecting groups. (n.d.). Google Patents.

- A study on the protection of methionine and the reduction of methionine sulfoxide in methionine-containing analogues of the growth-modeling factor Gly-His-Lys. (n.d.). ResearchGate.

- Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. (n.d.). ResearchGate.

- 2-(Trimethylsilyl)ethanesulfonyl (SES) Group. (n.d.). Organic Syntheses.